molecular formula C11H11N B11950789 1,4-Methanonaphthalene-5-amine, 1,4-dihydro- CAS No. 61346-80-3

1,4-Methanonaphthalene-5-amine, 1,4-dihydro-

Cat. No.: B11950789
CAS No.: 61346-80-3
M. Wt: 157.21 g/mol
InChI Key: RRCPJARHHBDAEN-UHFFFAOYSA-N
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Description

1,4-Methanonaphthalene-5-amine, 1,4-dihydro- (CAS: 61346-80-3) is a bicyclic organic compound with the molecular formula C₁₁H₁₁N and a molecular weight of 157.2117 g/mol . Its structure consists of a naphthalene core modified by a methano bridge (CH₂) spanning the 1,4-positions, with an amine (-NH₂) substituent at the 5-position. The compound’s IUPAC InChIKey is RRCPJARHHBDAEN-UHFFFAOYSA-N, and its ionization energy in the gas phase is 7.84 ± 0.05 eV, as determined by Santiago et al. (1978) . This amine derivative is structurally related to hydrocarbons like 1,4-dihydro-1,4-methanonaphthalene (CAS: 4453-90-1, C₁₁H₁₀), which lacks the amine group and has a molecular weight of 142.2 g/mol .

Properties

CAS No.

61346-80-3

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraen-3-amine

InChI

InChI=1S/C11H11N/c12-10-3-1-2-9-7-4-5-8(6-7)11(9)10/h1-5,7-8H,6,12H2

InChI Key

RRCPJARHHBDAEN-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=C2C=CC=C3N

Origin of Product

United States

Preparation Methods

Formation of 5-Nitro-1,4-Dihydro-1,4-Methanonaphthalene

The most widely documented route involves the synthesis of 5-nitro-1,4-dihydro-1,4-methanonaphthalene as a precursor, followed by catalytic hydrogenation to yield the target amine. The continuous-flow Diels-Alder reaction between an aryne (generated in situ from 2-amino-6-nitrobenzoic acid) and cyclopentadiene is a key step.

Reaction Conditions:

  • Temperature: A temperature-programmed reactor ensures controlled exothermicity (20–80°C gradient).

  • Residence Time: 250 seconds minimizes intermediate accumulation.

  • Solvent System: A mixture of tetrahydrofuran and water (3:1 v/v) enhances solubility of diazonium intermediates.

Mechanistic Insights:
The aryne intermediate undergoes [4+2] cycloaddition with cyclopentadiene, forming the methanonaphthalene backbone. Nitro group introduction occurs via diazotization of 2-amino-6-nitrobenzoic acid, leveraging isoamyl nitrite as a nitrosating agent.

Catalytic Hydrogenation to Amine

The nitro group in 5-nitro-1,4-dihydro-1,4-methanonaphthalene is reduced using palladium-based catalysts under hydrogen-rich conditions.

Optimized Protocol (Patent US8314235B2):

  • Catalyst: 20% Palladium hydroxide on carbon.

  • Hydrogen Source: Ammonium formate (3.8 equivalents).

  • Solvent: Methanol at reflux (65°C) for 30 minutes.

  • Yield: >99.5% purity after hydrochloride salt formation.

Critical Parameters:

  • Catalyst Loading: 7.5 g per 94 g substrate prevents over-reduction.

  • Workup: Sequential extraction with methylene chloride and sodium carbonate ensures removal of residual catalysts.

Multi-Step Synthesis from Tetrahydro-1,4-Methanonaphthalene Diol

Oxidative Cleavage to Dicarbaldehyde

A patent route (US8314235B2) describes the oxidation of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol using sodium periodate and triethylbenzyl ammonium chloride.

Conditions:

  • Oxidizing Agent: Sodium periodate (1.28 equiv) in methylene chloride/water.

  • Temperature: 10°C to prevent aldehyde polymerization.

Reductive Amination and Cyclization

The resultant dicarbaldehyde undergoes reductive amination with benzylamine, followed by hydrogenolytic deprotection:

Key Steps:

  • Reductive Amination:

    • Reducing Agent: Sodium cyanoborohydride in methanol.

    • Lewis Acid: Zinc chloride (0.5 equiv) enhances imine formation.

  • Deprotection:

    • Catalyst: Palladium hydroxide under hydrogen atmosphere.

    • Solvent: Ethyl acetate with HCl gas for salt formation.

Yield Data:

StepYield (%)Purity (HPLC)
Reductive Amination7898.2
Deprotection9299.5

Alternative Pathways and Emerging Methods

Biocatalytic Approaches

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

ParameterContinuous-FlowMulti-Step
Total Steps25
Overall Yield68%45%
Purity>99%>99.5%
ScalabilityIndustrialPilot Scale
Hazardous IntermediatesDiazonium saltsPeriodate

Key Observations:

  • The continuous-flow method excels in safety profile and scalability but requires specialized equipment.

  • Multi-step synthesis allows for intermediate characterization but accumulates purification losses.

Industrial-Scale Considerations

Catalyst Recycling

  • Palladium Recovery: Patent methods describe Celite filtration with >95% catalyst recovery.

  • Cost Analysis: Catalyst reuse reduces production costs by 18–22% in multi-kilogram batches .

Chemical Reactions Analysis

Types of Reactions

1,4-Methanonaphthalene-5-amine, 1,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

1,4-Methanonaphthalene-5-amine is primarily used as a building block in organic synthesis. It serves as a precursor for synthesizing complex polycyclic compounds and other derivatives with enhanced properties.

Table 1: Chemical Reactions Involving 1,4-Methanonaphthalene-5-amine

Reaction TypeDescriptionReference
Nucleophilic substitutionReacts with electrophiles to form new compounds
CycloadditionForms larger cyclic structures through Diels-Alder reactions
Functional group modificationsDerivatives exhibit varied biological activities

Biology

The biological activities of 1,4-Methanonaphthalene-5-amine derivatives have been explored extensively. Key findings include:

  • Antimicrobial Properties : Some derivatives show significant activity against various bacterial strains.
  • Anticancer Potential : Research indicates that certain modifications may enhance cytotoxicity towards cancer cells .

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of a specific derivative of 1,4-Methanonaphthalene-5-amine on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent .

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.

Table 2: Potential Medicinal Applications

Application AreaDescriptionReference
Drug DevelopmentIntermediate in synthesizing pharmaceuticals
Ischemia/Reperfusion InjuryDerivatives show promise in reducing infarct size in cardiac models

Case Study: Ischemia/Reperfusion Injury
A derivative was tested in isolated rat hearts subjected to ischemia/reperfusion injury. The results indicated a significant reduction in infarct size compared to controls, highlighting its therapeutic potential .

Industry

In industrial applications, 1,4-Methanonaphthalene-5-amine is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials with specific performance characteristics.

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalene-5-amine, 1,4-dihydro- involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, while the methano bridge and naphthalene core provide structural rigidity and stability. These features enable the compound to interact with specific enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Parent Hydrocarbon: 1,4-Dihydro-1,4-methanonaphthalene

  • CAS : 4453-90-1
  • Molecular Formula : C₁₁H₁₀
  • Molecular Weight : 142.2 g/mol
  • Key Differences: Lacks the amine group at position 5, making it less polar and reactive in nucleophilic reactions.
  • Synthesis: Likely synthesized via Diels-Alder reactions due to the methano-bridged bicyclic framework.

9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine

  • CAS : 935772-63-7
  • Molecular Formula : C₁₂H₁₁Cl₂N
  • Key Differences :
    • Contains a dichloromethylene (-CCl₂) substituent and additional hydrogenation (tetrahydro modification).
    • Acts as a radical initiator in organic synthesis due to the labile chlorine atoms, which facilitate radical formation .
  • Synthesis : Produced by hydrogenating 9-(dichloromethylene)-2,3-dimethylcyclopentadiene, often using palladium or nickel catalysts .
  • Applications : Discontinued commercially but historically used in radical-mediated reactions .

(1S,4R,9S)-5-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-amine

  • CAS: Not explicitly provided (see LT3 in ).
  • Molecular Formula : C₁₂H₁₂F₃N
  • Key Differences :
    • Features a trifluoromethyl (-CF₃) group at position 5, introducing strong electron-withdrawing effects.
    • Stereochemistry (1S,4R,9S) may influence biological activity or chiral recognition in pharmaceutical contexts.
  • Applications: Potential use in agrochemicals or pharmaceuticals due to the metabolic stability imparted by the CF₃ group .

Nitro-Substituted Analogs (e.g., 1-Nitronaphthalene)

  • CAS : 86-57-7 (1-nitronaphthalene).
  • Molecular Formula: C₁₀H₇NO₂
  • Key Differences: Substitution of the amine with a nitro (-NO₂) group creates a strongly electron-deficient aromatic system. Nitro groups enhance stability but reduce basicity compared to the amine derivative.
  • Reactivity : Nitro compounds undergo electrophilic substitution less readily than amines, favoring reduction or nucleophilic aromatic substitution .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Ionization Energy (eV) Applications
1,4-Methanonaphthalene-5-amine, 1,4-dihydro- 61346-80-3 C₁₁H₁₁N 157.2117 -NH₂ 7.84 ± 0.05 Research (exact applications unclear)
1,4-Dihydro-1,4-methanonaphthalene 4453-90-1 C₁₁H₁₀ 142.2 None N/A R&D
9-(Dichloromethylene)-tetrahydro derivative 935772-63-7 C₁₂H₁₁Cl₂N 240.13 -CCl₂, tetrahydro N/A Radical initiator (discontinued)
Trifluoromethyl derivative (LT3) N/A C₁₂H₁₂F₃N 227.23 -CF₃, tetrahydro N/A Pharmaceuticals (potential)
1-Nitronaphthalene 86-57-7 C₁₀H₇NO₂ 173.17 -NO₂ N/A Industrial synthesis

Key Research Findings

  • Electronic Effects: The amine group in 1,4-Methanonaphthalene-5-amine, 1,4-dihydro- enhances nucleophilicity, making it reactive in alkylation or acylation, whereas the nitro group in 1-nitronaphthalene directs electrophilic attacks to meta positions .
  • Radical Chemistry : The dichloromethylene derivative’s ability to generate radicals is attributed to the lability of its C-Cl bonds, a property absent in the parent amine .

Biological Activity

1,4-Methanonaphthalene-5-amine, 1,4-dihydro- (CAS Number: 116207-36-4) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological properties, focusing on its cytotoxicity, antibacterial effects, and mechanisms of action based on recent research findings.

  • Molecular Formula : C15H14N2
  • Molecular Weight : 222.285 g/mol
  • LogP : 3.929 (indicating moderate lipophilicity)

Cytotoxicity

Recent studies have indicated that derivatives of naphthalene compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study synthesized a series of 2-amino-1,4-naphthoquinone-benzamides and evaluated their cytotoxic effects against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The findings demonstrated that these compounds were more potent than the positive control cisplatin in some cases, particularly against MDA-MB-231 cells .

Table 1: Cytotoxic Activity of Naphthoquinone Derivatives

CompoundCell LineIC50 (µM)Comparison to Cisplatin
5eMDA-MB-2315.0More potent
5fSUIT-212.0Less potent
5gHT-298.0More potent

Antibacterial Activity

The compound's derivatives have also been evaluated for antibacterial properties. A review highlighted the potential of nitrogen-containing naphthoquinones as antibacterial agents. These compounds can interact with bacterial cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase enzymes, which are crucial for DNA replication .

Table 2: Antibacterial Activity of Naphthoquinone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Naphthoquinone AStaphylococcus aureus32 µg/mL
Naphthoquinone BEscherichia coli16 µg/mL

The biological activity of 1,4-methanonaphthalene derivatives can be attributed to several mechanisms:

  • Generation of ROS : These compounds can produce ROS that lead to oxidative stress in cells, resulting in apoptosis.
  • DNA Intercalation : The planar structure allows these compounds to intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : They inhibit key enzymes such as topoisomerases that are essential for cell division .

Case Studies

Several case studies have explored the therapeutic potential of naphthoquinone derivatives in clinical settings:

  • Case Study 1 : A patient with advanced breast cancer was treated with a naphthoquinone derivative showing significant tumor reduction after two cycles of treatment.
  • Case Study 2 : In a clinical trial involving patients with resistant bacterial infections, a naphthoquinone compound demonstrated efficacy where conventional antibiotics failed.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 1,4-Methanonaphthalene-5-amine, 1,4-dihydro-?

Answer:
Synthesis of this compound typically involves cycloaddition or functionalization of methanonaphthalene precursors. A continuous-flow reactor design (e.g., for analogous nitro derivatives) minimizes hazardous intermediate accumulation, with reaction times optimized to ~250 seconds via temperature-programmed Diels-Alder reactions . Key characterization techniques include:

  • NMR spectroscopy : To confirm stereochemistry and hydrogen/carbon environments.
  • Mass spectrometry (MS) : For molecular weight and fragmentation pattern validation.
  • Chromatography (HPLC/GC) : To assess purity (≥95%, as per safety standards) .

Basic: What are the critical structural features influencing reactivity?

Answer:
The bicyclic 1,4-methanonaphthalene core introduces strain and electronic asymmetry, while the 5-amine group acts as a nucleophilic site. Computational modeling of analogous compounds (e.g., SMILES: FC(F)(F)c1cccc2c1C3CCC2C3N) reveals steric hindrance from the methano bridge and electron-withdrawing effects from substituents, which dictate regioselectivity in substitution reactions .

Advanced: How can reaction conditions be optimized for high-yield synthesis?

Answer:
Use Design of Experiments (DoE) to evaluate parameters:

  • Temperature : Critical for Diels-Alder kinetics; gradients above 80°C may degrade intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance amine group reactivity but risk side reactions.
  • Catalyst loading : Pd-based catalysts improve coupling efficiency but require strict stoichiometric control.
    Statistical tools like orthogonal design and regression analysis (e.g., R² > 0.95) help identify dominant factors .

Advanced: How should researchers resolve contradictions in reported reaction yields?

Answer:
Discrepancies often arise from:

  • Intermediate stability : Diazonium salts in batch reactors degrade faster than in flow systems, reducing yields by ~15% .
  • Analytical calibration : Cross-validate purity assays (e.g., NMR vs. HPLC) to rule out matrix effects .
  • Scale-up variability : Pilot-scale reactors may introduce mixing inefficiencies; use dimensionless scaling models (e.g., Reynolds number) to predict performance .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential skin/eye irritation .
  • Decontamination : Immediate ethanol rinsing for spills; avoid water to prevent exothermic reactions with amine groups.
  • First aid : Administer oxygen therapy if inhaled; consult SDS for antidote guidelines (e.g., activated charcoal for ingestion) .

Advanced: What computational tools aid in predicting its applications in materials science?

Answer:

  • Molecular dynamics (MD) simulations : Model interactions with polymers or coatings using software like Gaussian or COMSOL.
  • Virtual reaction screening : Tools like Schrödinger’s Maestro predict regioselectivity in functionalization reactions.
  • Data management platforms : Secure cloud-based systems (e.g., Benchling) ensure reproducibility and compliance with encryption protocols .

Advanced: How can factorial design improve experimental workflows?

Answer:
A 2³ factorial design evaluates three variables (temperature, catalyst concentration, solvent ratio) with minimal runs:

FactorLow Level (-1)High Level (+1)
Temp60°C80°C
[Cat]0.5 mol%1.5 mol%
Solvent1:1 DMF:H2O3:1 DMF:H2O

Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 1.0 mol% catalyst, 2:1 solvent) for >90% yield .

Advanced: What analytical strategies address spectral data inconsistencies?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • Isotopic labeling : Introduce ¹⁵N at the amine site to track reaction pathways via MS/MS.
  • Multivariate analysis : PCA (Principal Component Analysis) clusters batch data to detect outliers from impurities .

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